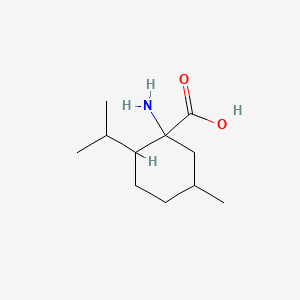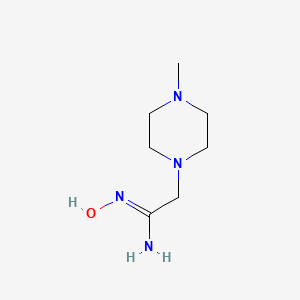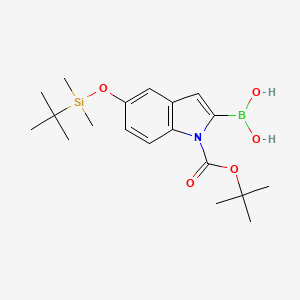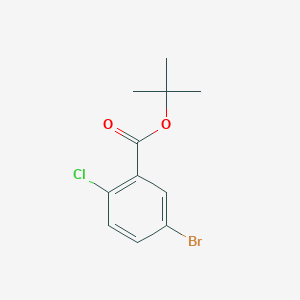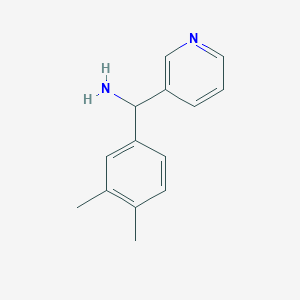
1-(4-Iodophényl)pipéridin-2-one
Vue d'ensemble
Description
1-(4-Iodophenyl)piperidin-2-one is a halogenated piperidine derivative with the molecular formula C₁₁H₁₂INO. The presence of the iodine atom on the phenyl ring makes it a candidate for radioiodination, which can be used in in vivo imaging studies to track the distribution of σ receptors in the body.
Applications De Recherche Scientifique
1-(4-Iodophenyl)piperidin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical compounds, including anticoagulants like apixaban.
Radiolabeled Probes: Due to the presence of the iodine atom, it can be used in radioiodination for in vivo imaging studies.
Biological Receptors: It serves as a probe for studying the distribution and function of σ receptors in biological systems.
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to inhibit proteins like serine/threonine-protein kinase b-raf .
Biochemical Pathways
Related compounds have been associated with the inhibition of blood coagulation factor xa , which suggests potential effects on coagulation pathways.
Action Environment
It’s worth noting that the compound is a light-yellow to yellow powder or crystals and is typically stored at room temperature , suggesting that it may be stable under standard laboratory conditions.
Analyse Biochimique
Biochemical Properties
1-(4-Iodophenyl)piperidin-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with blood coagulation factor Xa, acting as an inhibitor This interaction is crucial in the regulation of blood coagulation processes
Cellular Effects
The effects of 1-(4-Iodophenyl)piperidin-2-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can result in altered cellular behavior, including changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 1-(4-Iodophenyl)piperidin-2-one exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting or activating their function. For instance, its interaction with blood coagulation factor Xa involves binding to the enzyme’s active site, preventing the conversion of prothrombin to thrombin . This inhibition is crucial for its anticoagulant properties. Additionally, 1-(4-Iodophenyl)piperidin-2-one may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Iodophenyl)piperidin-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-(4-Iodophenyl)piperidin-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular behavior, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(4-Iodophenyl)piperidin-2-one vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, 1-(4-Iodophenyl)piperidin-2-one may exhibit toxic or adverse effects, including cellular damage and apoptosis.
Metabolic Pathways
1-(4-Iodophenyl)piperidin-2-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it may influence the activity of enzymes involved in the synthesis and degradation of key metabolites . These interactions can lead to changes in metabolic flux, affecting the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of 1-(4-Iodophenyl)piperidin-2-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments . For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, including the nucleus and mitochondria.
Subcellular Localization
1-(4-Iodophenyl)piperidin-2-one exhibits specific subcellular localization patterns. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications . For example, the compound may accumulate in the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Additionally, it may localize to the mitochondria, affecting mitochondrial function and energy metabolism.
Méthodes De Préparation
Analyse Des Réactions Chimiques
1-(4-Iodophenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form lactams under mild conditions using reagents such as sodium chlorite.
Substitution: The iodine substituent on the phenyl ring can undergo electrophilic aromatic substitution or be used in oxidative coupling reactions.
Cyclization: Cyclization reactions involving the piperidine ring can be performed using reagents like 1,5-dibromopentane and potassium carbonate.
Comparaison Avec Des Composés Similaires
1-(4-Iodophenyl)piperidin-2-one can be compared with other halogenated piperidine derivatives, such as:
- 1-(4-Chlorophenyl)piperidin-2-one
- 1-(4-Bromophenyl)piperidin-2-one
- 1-(4-Fluorophenyl)piperidin-2-one
These compounds share similar structures but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the compound’s reactivity and applications. For example, the iodine substituent in 1-(4-Iodophenyl)piperidin-2-one makes it particularly suitable for radioiodination and in vivo imaging studies.
Propriétés
IUPAC Name |
1-(4-iodophenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDSTJMVOOOYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625158 | |
| Record name | 1-(4-Iodophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385425-15-0 | |
| Record name | 1-(4-Iodophenyl)piperidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the gem-dichlorination of 1-(4-Iodophenyl)piperidin-2-one in Apixaban synthesis?
A1: The research paper describes a novel process for the synthesis of Apixaban, a potent anticoagulant. The gem-dichlorination of 1-(4-Iodophenyl)piperidin-2-one with Thionyl chloride is a key step in this process []. This reaction likely introduces two chlorine atoms on the piperidin-2-one ring, creating a reactive intermediate that facilitates further transformations towards the final Apixaban molecule. While the exact mechanism and subsequent steps are not detailed in the provided abstract, this specific transformation highlights the importance of 1-(4-Iodophenyl)piperidin-2-one as a building block in the synthesis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


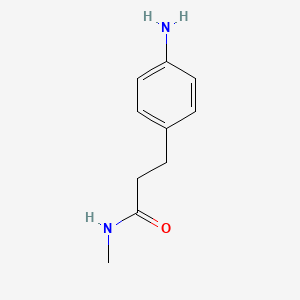

![1-[4-(3-bromothiophen-2-yl)phenyl]-N-methylmethanamine](/img/structure/B1291930.png)
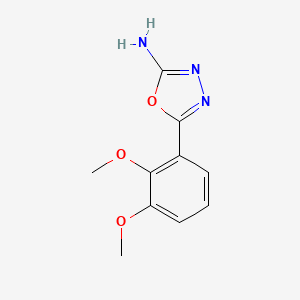
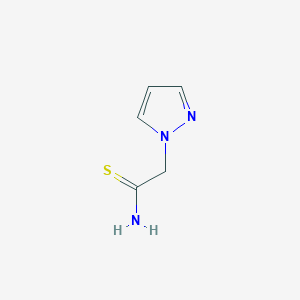
![5-bromo-1-cyclopentyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1291943.png)

![5-Methyl-5-[4-(trifluoromethoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B1291949.png)
